molecular formula C15H18N6O2 B12460796 N-(furan-2-ylmethyl)-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

N-(furan-2-ylmethyl)-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B12460796
M. Wt: 314.34 g/mol
InChI Key: SYIMRNQOHZCGMQ-UHFFFAOYSA-N
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Description

N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE involves multiple steps. One common synthetic route includes the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under specific reaction conditions . The reaction typically requires a catalyst and is carried out under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(FURAN-2-YLMETHYL)-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C15H18N6O2/c1-20-13-12(10-17-20)14(21-4-7-22-8-5-21)19-15(18-13)16-9-11-3-2-6-23-11/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,18,19)

InChI Key

SYIMRNQOHZCGMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=CO3)N4CCOCC4

Origin of Product

United States

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